molecular formula C4H5BrN2O2 B147379 Hydrouracil, 5-bromo- CAS No. 1193-76-6

Hydrouracil, 5-bromo-

Cat. No. B147379
CAS RN: 1193-76-6
M. Wt: 193 g/mol
InChI Key: ZCDARRSUPCSLRW-UHFFFAOYSA-N
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Description

Hydrouracil, 5-bromo-, also known as 5-bromouracil, is a brominated derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The presence of the bromine atom at the 5th position of the uracil ring significantly alters its chemical and biological properties, making it an interesting compound for various scientific studies.

Synthesis Analysis

The synthesis of 5-bromouracil derivatives has been explored in several studies. For instance, 5-Bromo-1,3,6-trimethyluracil can react with thiolate ions under phase transfer catalytic conditions to yield various substitution products, as well as products from X-philic elimination and single electron transfer (SET) reactions . Another study demonstrated the regioselective heterocyclization of 5-(cyclohex-2-enyl)-1,3-dimethyl-6-hydroxyuracil with different reagents to afford fused and bridged tricyclic heterocycles .

Molecular Structure Analysis

The molecular structure of 5-bromouracil and its derivatives has been investigated using various spectroscopic methods. For example, the vibrational spectra of 5-hydroxymethyluracil were studied using FT-IR and theoretical methods, revealing the impact of intermolecular hydrogen bonding on vibrational frequencies . X-ray crystallography has been used to explore the structure of a 5-fluorouracil prodrug containing a bromoethyl group, providing insights into the structural variations between the prodrug and 5-fluorouracil .

Chemical Reactions Analysis

5-Bromouracil undergoes a variety of chemical reactions. It can form photoproducts upon UV irradiation, such as a (6-4) photoproduct identified through spectroscopy and mass spectrometry . Bromination reactions of dihydrouracil derivatives have been shown to yield dibromo compounds, which can undergo further reactions such as dehydrobromination and decomposition to urea derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromouracil derivatives are influenced by the presence of the bromine atom and other substituents on the uracil ring. These properties can affect the compound's biological activity, as seen in a study where 5-bromo-3-sec-butyl-6-methyluracil, a compound with herbicidal properties, was compared to 5-bromouracil for its incorporation into DNA . The hydrophobicity, cytotoxicity, and DNA-binding ability of a 5-fluorouracil prodrug with a bromoethyl group were also investigated, highlighting the importance of hydrophobicity and reduced toxic side effects .

Scientific Research Applications

DNA Interaction and Mutation Effects
Hydrouracil, 5-bromo-, also known as Bromacil, has been studied for its interaction with DNA and its potential effects on mutation. McGahen and Hoffmann (1963) reported on the compound's inability to replace thymine in DNA of a thymineless Escherichia coli and mouse liver under conditions where 5-bromouracil was incorporated. They concluded that Bromacil does not act as a biological analogue of thymine, suggesting its lack of mutagenic activity under specific conditions McGahen & Hoffmann, 1963.

Photocatalytic Degradation
Angthararuk et al. (2014) explored the photocatalytic degradation of Bromacil under simulated solar light using Au/TiO2. They identified fourteen degradation products and proposed transformation routes for Bromacil's photocatalytic degradation. The study highlighted the potential of photocatalytic degradation as a cost-effective treatment to reduce the presence of Bromacil in aquatic systems Angthararuk et al., 2014.

Synthesis and Characterization
Ren et al. (2008) described a new synthetic method for 5-bromo-3-sec-butyl-6-methyluracil (Bromacil) with a total yield of 60%. The synthesis involved condensation, cyclization, and bromination, with the structure of Bromacil confirmed by NMR and IR spectroscopy Ren et al., 2008.

Photochemical Behavior
Moilanen and Crosby (1974) investigated the photodecomposition of Bromacil in dilute aqueous solutions under sunlight. The study revealed that Bromacil is very stable towards sunlight, with the formation of only one detectable photoproduct, 5-bromo-6-methyluracil, in very low yield Moilanen & Crosby, 1974.

Safety And Hazards

5-Bromouracil is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-bromo-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDARRSUPCSLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrouracil, 5-bromo-

CAS RN

1193-76-6
Record name 5-Bromo-5,6-dihydrouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrouracil, 5-bromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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